(3E)-1,1,1-trifluoro-4-{[(4-fluorophenyl)methoxy]amino}pent-3-en-2-one
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Overview
Description
(3E)-1,1,1-trifluoro-4-{[(4-fluorophenyl)methoxy]amino}pent-3-en-2-one is a synthetic organic compound characterized by its unique structure, which includes trifluoromethyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1,1,1-trifluoro-4-{[(4-fluorophenyl)methoxy]amino}pent-3-en-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorobenzyl alcohol with trifluoroacetic anhydride to form the corresponding trifluoroacetate ester. This intermediate is then reacted with an appropriate amine to introduce the amino group, followed by a condensation reaction with a suitable ketone to form the final product. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3E)-1,1,1-trifluoro-4-{[(4-fluorophenyl)methoxy]amino}pent-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(3E)-1,1,1-trifluoro-4-{[(4-fluorophenyl)methoxy]amino}pent-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (3E)-1,1,1-trifluoro-4-{[(4-fluorophenyl)methoxy]amino}pent-3-en-2-one involves its interaction with specific molecular targets. The trifluoromethyl and fluorophenyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-trifluoro-2-{[(4-fluorophenyl)methoxy]amino}ethane
- 1,1,1-trifluoro-3-{[(4-fluorophenyl)methoxy]amino}propane
- 1,1,1-trifluoro-4-{[(4-fluorophenyl)methoxy]amino}butane
Uniqueness
(3E)-1,1,1-trifluoro-4-{[(4-fluorophenyl)methoxy]amino}pent-3-en-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both trifluoromethyl and fluorophenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-1,1,1-trifluoro-4-[(4-fluorophenyl)methoxyamino]pent-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F4NO2/c1-8(6-11(18)12(14,15)16)17-19-7-9-2-4-10(13)5-3-9/h2-6,17H,7H2,1H3/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSAKYBYVXAEEW-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)NOCC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C(F)(F)F)/NOCC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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